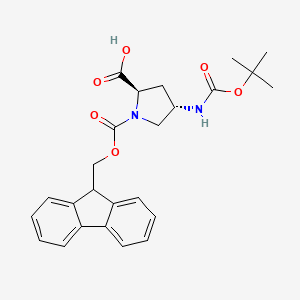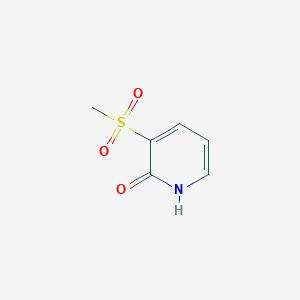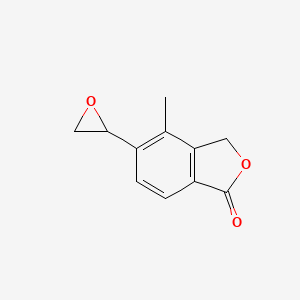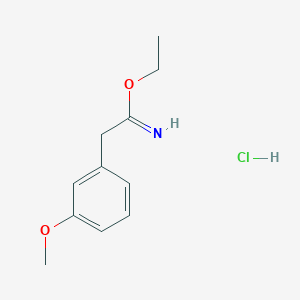
6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol
Übersicht
Beschreibung
6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol, also known as 6-HMP, is a synthetic compound with potential applications in the fields of medicine, biology, and chemistry. It is a derivative of phenylpyridin-3-ol, a natural product found in plants and animals. 6-HMP has been studied for its potential use in the synthesis of various drugs and other compounds. It has been found to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders. In addition, 6-HMP has been found to be a useful reagent in the synthesis of other compounds, such as those used in the production of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Conversion of 5-Hydroxymethylfurfural into Pyridin-3-ols
The study by Hidalgo et al. (2020) explores the formation of 6-(hydroxymethyl)pyridin-3-ol through the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds. This process is significant in understanding the pathways leading to pyridin-3-ols in various foods, particularly under thermal heating conditions in the presence of ammonia or related compounds. The formation of 6-(hydroxymethyl)pyridin-3-ol in honey and sugarcane honey when heated is highlighted, suggesting an unavoidable formation of pyridin-3-ols in food items subjected to similar conditions. This research contributes to the understanding of chemical transformations in food science, particularly under thermal processing, and the potential implications for food quality and safety (Hidalgo, Lavado-Tena, & Zamora, 2020).
Alkynolpyridines and Their Complexes
Holmes et al. (2002) delve into the structural chemistry of alkynolpyridines, particularly focusing on the formation of complexes with triphenylphosphine oxide. Their study examines the hydrogen bonding and crystal packing in these complexes, shedding light on the molecular interactions and structural dynamics. This research contributes to the broader understanding of pyridine derivatives' chemical behavior, offering insights into their potential applications in materials science and coordination chemistry (Holmes, Padgett, Krawiec, & Pennington, 2002).
Novel Synthesis of 1-Aryl-Substituted Furopyridines
Kibardina et al. (2014) developed a novel method for synthesizing biologically active 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols, utilizing an acid-catalyzed reaction of pyridoxal with polyfunctional phenols. This synthetic approach opens new avenues for producing compounds with potential biological activities, emphasizing the versatility of pyridine derivatives in medicinal chemistry and drug development (Kibardina, Chumakova, Gazizov, Burilov, & Pudovik, 2014).
Eigenschaften
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-2-1-3-10(6-9)12-5-4-11(15)7-13-12/h1-7,14-15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRUZLOXBCFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692459 | |
| Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol | |
CAS RN |
1255638-64-2 | |
| Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)






![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)
![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)